

# What is Lumiracoxib-d6 and its chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Lumiracoxib-d6 |           |
| Cat. No.:            | B15142543      | Get Quote |

# An In-depth Technical Guide to Lumiracoxib-d6

This guide provides a comprehensive overview of **Lumiracoxib-d6**, a deuterated analog of the selective COX-2 inhibitor, Lumiracoxib. It is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.

### Introduction to Lumiracoxib-d6

**Lumiracoxib-d6** is a stable, isotopically labeled form of Lumiracoxib.[1][2][3] It serves as an analytical standard, particularly in techniques like High-Performance Liquid Chromatography (HPLC), for the quantification of Lumiracoxib in various biological matrices.[1] The incorporation of deuterium atoms results in a higher molecular weight, allowing for its use as an internal standard in mass spectrometry-based assays, ensuring accurate and precise measurements of the parent compound, Lumiracoxib.

Lumiracoxib itself is a potent and selective cyclooxygenase-2 (COX-2) inhibitor.[4][5][6] Structurally, it is a derivative of phenylacetic acid and is analogous to diclofenac.[7][8] This structural distinction sets it apart from other COX-2 inhibitors like celecoxib.[7][9] Lumiracoxib exhibits anti-inflammatory, analgesic, and antipyretic properties.[4][8] It was developed for the treatment of osteoarthritis, rheumatoid arthritis, and acute pain.[5][6][10][11] However, it has been withdrawn from the market in several countries due to concerns about potential liver toxicity.[7]



## **Chemical Structure**

The chemical name for Lumiracoxib is {2-[(2-chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid.[7] The deuterated form, **Lumiracoxib-d6**, is designated as 2-[(2-Chloro-6-fluorophenyl)amino]-5-methylbenzeneacetic Acid-d6.[2] This nomenclature indicates that six hydrogen atoms on the 5-methylbenzeneacetic acid moiety have been replaced by deuterium atoms.

Chemical Formula: C<sub>15</sub>H<sub>7</sub>D<sub>6</sub>ClFNO<sub>2</sub>[3]

Molecular Weight: 299.76 g/mol [3]

CAS Number: 1225453-72-4[1][3]

Below is a diagram illustrating the logical relationship and structural difference between Lumiracoxib and Lumiracoxib-d6.



Figure 1. Structural Relationship of Lumiracoxib and Lumiracoxib-d6

Click to download full resolution via product page

Figure 1. Structural relationship of Lumiracoxib and Lumiracoxib-d6.

# Physicochemical and Pharmacokinetic Properties



The following tables summarize key quantitative data for Lumiracoxib. As an isotopic analog, **Lumiracoxib-d6** is expected to have very similar physicochemical and pharmacokinetic properties, with the primary difference being its molecular weight.

Table 1: Physicochemical Properties of Lumiracoxib

| Property          | Value                      | Reference |
|-------------------|----------------------------|-----------|
| Molecular Formula | C15H13CIFNO2               | [7]       |
| Molar Mass        | 293.72 g⋅mol <sup>-1</sup> | [7]       |
| рКа               | 4.7                        | [5][6]    |
| Solubility        | Soluble in DMSO to 100 mM  |           |

Table 2: Pharmacokinetic Properties of Lumiracoxib

| Parameter                         | Value                                                      | Reference         |
|-----------------------------------|------------------------------------------------------------|-------------------|
| Bioavailability                   | 74%                                                        | [5][6][7][12]     |
| Protein Binding                   | >98%                                                       | [7][12]           |
| Elimination Half-life             | 4-8 hours                                                  | [5][6][7][10][12] |
| Time to Peak Plasma Concentration | 2 hours                                                    | [5][6][10]        |
| Metabolism                        | Hepatic oxidation and hydroxylation (primarily via CYP2C9) | [7][9][12]        |
| Excretion                         | Urine (54%) and Feces (43%)                                | [7]               |

## **Mechanism of Action: COX-2 Inhibition**

The primary mechanism of action for Lumiracoxib is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[9][12] COX-2 is an inducible enzyme that plays a crucial role in the inflammatory cascade by converting arachidonic acid into prostaglandins, which are



key mediators of pain and inflammation. By selectively inhibiting COX-2, Lumiracoxib reduces the production of these pro-inflammatory prostaglandins.[9][12] Unlike non-selective NSAIDs, Lumiracoxib has a much lower affinity for the COX-1 isoform, which is involved in maintaining the integrity of the gastric mucosa and platelet function.[8] This selectivity is thought to contribute to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.[8][11]

The following diagram illustrates the signaling pathway of arachidonic acid metabolism and the site of action for Lumiracoxib.



Figure 2. Arachidonic Acid Cascade and Lumiracoxib's Mechanism of Action



Click to download full resolution via product page

Figure 2. Arachidonic acid cascade and Lumiracoxib's mechanism of action.

## **Experimental Protocols**

The following is a representative experimental protocol for the synthesis of a Lumiracoxib derivative, which can be adapted for various research purposes. This protocol is based on the synthesis of 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one from Lumiracoxib.[13]

Objective: To synthesize 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one via intramolecular reaction of Lumiracoxib.

#### Materials:

- Lumiracoxib
- 1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride (EDC)
- Dichloromethane (DCM)
- Distilled water
- Sodium sulfate
- Standard laboratory glassware and stirring equipment

#### Procedure:

- In a round-bottom flask, dissolve Lumiracoxib (1.07 mmol) and EDC (1.2 mmol) in 20 mL of dichloromethane.
- Stir the reaction mixture at room temperature for 1 hour.
- After 1 hour, dilute the reaction mixture with an additional 50 mL of dichloromethane.
- Transfer the diluted mixture to a separatory funnel and wash three times with 20 mL of distilled water.







- Collect the organic phase and dry it over anhydrous sodium sulfate.
- Filter the solution to remove the sodium sulfate.
- Remove the solvent from the filtrate by evaporation under reduced pressure.
- The resulting product is 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one.

#### Characterization:

The synthesized compound can be characterized using standard analytical techniques such as:

- Melting Point Determination: To assess purity.
- <sup>1</sup>H-NMR Spectroscopy: To confirm the chemical structure.
- Elemental Analysis: To determine the elemental composition.

The following diagram outlines the experimental workflow for this synthesis.





Figure 3. Experimental Workflow for the Synthesis of a Lumiracoxib Derivative

Click to download full resolution via product page

Figure 3. Experimental workflow for the synthesis of a Lumiracoxib derivative.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. clearsynth.com [clearsynth.com]
- 2. Product Dove Research & Analytics Laboratory [doveresearchlab.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. LUMIRACOXIB [chemicalbook.com]
- 6. Clinical pharmacology of lumiracoxib: a selective cyclo-oxygenase-2 inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lumiracoxib Wikipedia [en.wikipedia.org]
- 8. Preclinical pharmacology of lumiracoxib: a novel selective inhibitor of cyclooxygenase-2 -PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lumiracoxib | C15H13ClFNO2 | CID 151166 PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Lumiracoxib PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lumiracoxib: the evidence of its clinical impact on the treatment of osteoarthritis PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [What is Lumiracoxib-d6 and its chemical structure].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15142543#what-is-lumiracoxib-d6-and-its-chemical-structure]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com